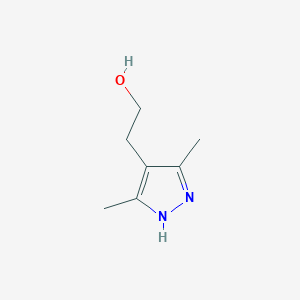

2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol (or 2-DMPE) is a pyrazole compound that is used in a variety of scientific research applications. It is a colorless liquid with a melting point of -25 °C and a boiling point of 114 °C. Its structure is composed of a pyrazole ring with two methyl groups attached to the nitrogen atom and an ethanol group attached to the pyrazole ring. 2-DMPE has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

科学的研究の応用

Coordination Chemistry and Metal Binding

2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol has been investigated for its coordination chemistry and binding properties with various metals such as Cu(II), Zn(II), Cd(II), and Pb(II). Studies reveal its ability to form monometallic and bimetallic complexes, exhibiting a bidentate coordination mode and efficient metal extraction capabilities. For instance, it shows binding affinities of 92% for Cu(II), 90% for Zn(II), and lower percentages for Pb(II) and Cd(II) (Njoroge et al., 2013).

Ethylene Oligomerization Catalysts

This compound has been used in the synthesis of various metal complexes which serve as catalysts for ethylene oligomerization. Notably, nickel complexes synthesized using this compound have demonstrated significant catalytic activity and efficiency in producing ethylene oligomers (Ainooson et al., 2011).

Supramolecular Structure and Magnetic Properties

The compound's ability to form different coordination complexes with metals like Cu(II) is notable. These complexes exhibit diverse supramolecular structures, including ionic monomers, neutral dimers, and polymers. The nuclearity and dimensionality of these compounds are significantly influenced by the ligand's coordination and the presence of co-ligands. Such structures have been analyzed for their magnetic properties (Soldevila-Sanmartín et al., 2020).

Synthesis of Heterocyclic Compounds

This compound has been utilized in the synthesis of various heterocyclic compounds. The solvent-free synthesis approach offers a high-yield production of compounds like 3,5-di-tert-butylpyrazole and others, highlighting the compound's versatility in chemical synthesis (van Wyk et al., 2012).

Applications in Ring-Opening Polymerization

The compound has been explored in the synthesis of zinc alkyls, which act as initiators for the ring-opening polymerization of rac-lactide. This application is significant in the context of producing polylactic acid, a biodegradable polymer, demonstrating the compound's utility in green chemistry and sustainable materials (Otero et al., 2017).

将来の方向性

The future directions for “2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol” and related compounds involve further developments in catalytic processes relating to catecholase activity . Additionally, the synthesis of new pyrazole-derivative families is a target topic, and it has received great attention in recent years .

作用機序

Target of Action

It is known that pyrazole-bearing compounds, which include 2-(3,5-dimethyl-1h-pyrazol-4-yl)ethanol, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds are likely to target key proteins or enzymes in the life cycle of the Leishmania and Plasmodium parasites .

Mode of Action

It can be inferred from the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds that this compound may interact with its targets, leading to inhibition of essential biological processes in the parasites .

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that this compound likely interferes with the biochemical pathways essential for the survival and proliferation of leishmania and plasmodium parasites .

Result of Action

Based on the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds, it can be inferred that this compound likely leads to the death of leishmania and plasmodium parasites, thereby alleviating the diseases caused by these parasites .

生化学分析

Biochemical Properties

2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with copper complexes, which are crucial in catalytic activities such as the oxidation of catechol to o-quinone . The nature of these interactions often involves coordination with metal ions, which can alter the reactivity and stability of the enzymes and proteins involved.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazole derivatives, including this compound, can act as biological transformation agents and have applications in cancer therapy and antimicrobial treatments . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biochemical and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can exhibit tautomerism, which may affect their reactivity and stability . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular behavior and function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Studies have shown that pyrazole derivatives can influence liver function and other physiological processes, with threshold effects observed at specific dosages . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, pyrazole derivatives have been shown to influence the activity of enzymes involved in oxidative stress and detoxification processes . These interactions can lead to changes in metabolic pathways, affecting the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects .

特性

IUPAC Name |

2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5-7(3-4-10)6(2)9-8-5/h10H,3-4H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTNUHPVNBFSDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509252 |

Source

|

| Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83467-31-6 |

Source

|

| Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Benzo[D][1,2,3]triazole-5-carbaldehyde](/img/structure/B1281155.png)